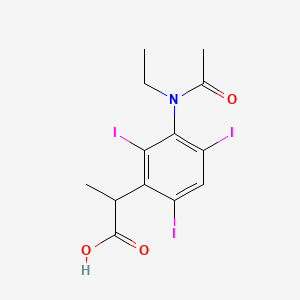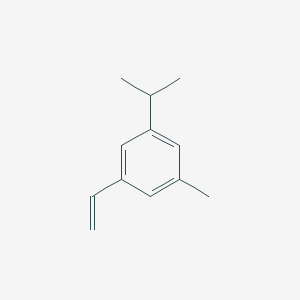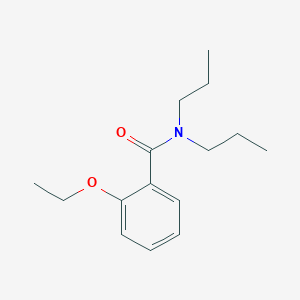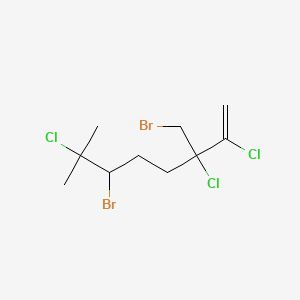
6-Bromo-3-(bromomethyl)-2,3,7-trichloro-7-methyloct-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-3-(bromomethyl)-2,3,7-trichloro-7-methyloct-1-ene is a halogenated organic compound with the molecular formula C10H15Br2Cl3 This compound is characterized by the presence of multiple halogen atoms, including bromine and chlorine, attached to an octene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-(bromomethyl)-2,3,7-trichloro-7-methyloct-1-ene typically involves the halogenation of an appropriate precursor. One common method is the bromination of 3-(bromomethyl)-2,3,7-trichloro-7-methyloct-1-ene using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform, under controlled temperature conditions to ensure selective bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the final product. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-3-(bromomethyl)-2,3,7-trichloro-7-methyloct-1-ene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.
Addition Reactions: The double bond in the octene backbone can participate in addition reactions with halogens, hydrogen halides, or other electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Elimination: Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) in ethanol or tert-butanol.
Addition: Halogens (Br2, Cl2) or hydrogen halides (HBr, HCl) in inert solvents like carbon tetrachloride or chloroform.
Major Products Formed
Substitution: Formation of alcohols, ethers, or amines depending on the nucleophile used.
Elimination: Formation of alkenes with varying degrees of unsaturation.
Addition: Formation of dihalogenated or halohydrin products.
Aplicaciones Científicas De Investigación
6-Bromo-3-(bromomethyl)-2,3,7-trichloro-7-methyloct-1-ene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its multiple halogen atoms make it a versatile intermediate in organic synthesis.
Biology: Potential use in the study of halogenated compounds’ effects on biological systems. It can be used to investigate the interactions of halogenated compounds with enzymes and other biomolecules.
Medicine: Research into its potential as a precursor for the synthesis of pharmaceutical compounds. Halogenated compounds often exhibit interesting biological activities.
Industry: Used in the production of specialty chemicals and materials. Its unique structure can impart desirable properties to polymers and other materials.
Mecanismo De Acción
The mechanism of action of 6-Bromo-3-(bromomethyl)-2,3,7-trichloro-7-methyloct-1-ene in chemical reactions involves the reactivity of its halogen atoms and the double bond in the octene backbone. The bromine atoms can participate in nucleophilic substitution or elimination reactions, while the double bond can undergo addition reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-1-(2-nitrophenyl)propan-1-ol: Another halogenated compound with a similar structure but different functional groups.
6-Bromo-3-formylchromone: A compound with a bromine atom and a formyl group, used in different chemical reactions.
3-(Bromoacetyl)coumarin: A brominated coumarin derivative with applications in organic synthesis and medicinal chemistry.
Uniqueness
6-Bromo-3-(bromomethyl)-2,3,7-trichloro-7-methyloct-1-ene is unique due to its combination of multiple halogen atoms and a double bond in the octene backbone. This makes it a versatile intermediate in organic synthesis, capable of undergoing a wide range of chemical reactions. Its structure also allows for the study of halogenated compounds’ effects in various scientific fields.
Propiedades
Número CAS |
58086-84-3 |
|---|---|
Fórmula molecular |
C10H15Br2Cl3 |
Peso molecular |
401.4 g/mol |
Nombre IUPAC |
6-bromo-3-(bromomethyl)-2,3,7-trichloro-7-methyloct-1-ene |
InChI |
InChI=1S/C10H15Br2Cl3/c1-7(13)10(15,6-11)5-4-8(12)9(2,3)14/h8H,1,4-6H2,2-3H3 |
Clave InChI |
OVLCIYBVQSJPKK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C(CCC(CBr)(C(=C)Cl)Cl)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[5-(1,3-Dihydro-1,3,3-trimethyl-2h-indol-2-ylidene)-2-phenyl-1,3-pentadien-1-yl]-1,3,3-trimethyl-3h-indolium perchlorate](/img/structure/B13816861.png)

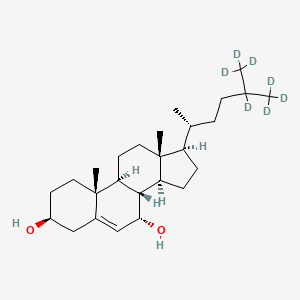
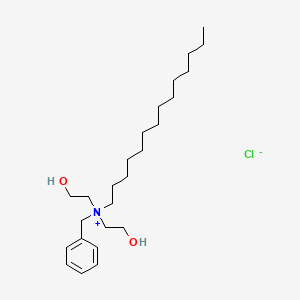
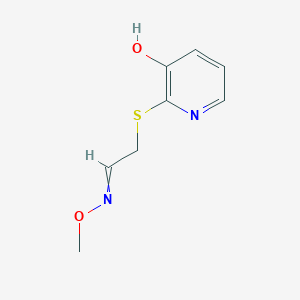
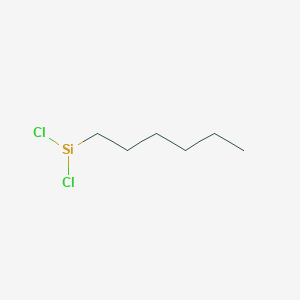
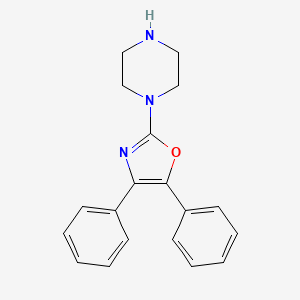
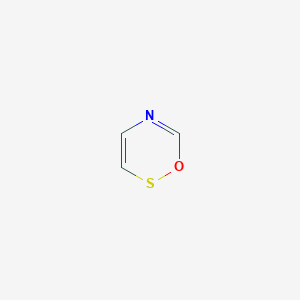
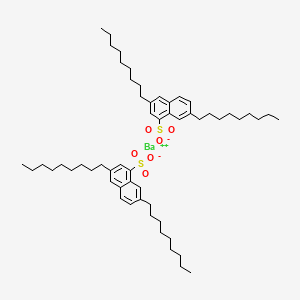
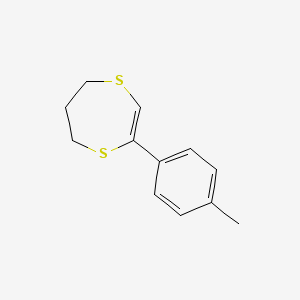
![(1R,2S,3S,5S)-8-[(E)-3-iodoprop-2-enyl]-3-(4-methylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B13816911.png)
